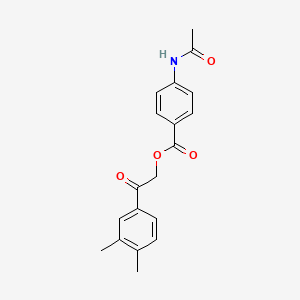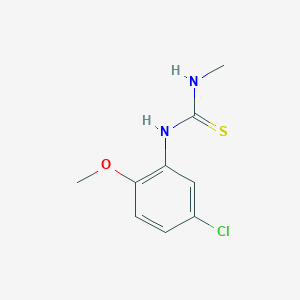
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the Piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic uses. TFMPP is a psychoactive drug that has been found to have a range of biochemical and physiological effects on the body. In
作用機序
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, appetite, and other physiological functions. It also acts as an antagonist at the 5-HT2B receptor, which is involved in the regulation of heart function. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to increase the release of serotonin in the brain, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and respiration rate. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is its psychoactive properties, which can make it difficult to control for confounding variables in experiments. Additionally, N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been found to have a narrow therapeutic window, which means that small changes in dosage can have significant effects on the body.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of mood disorders and other psychiatric conditions. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to better understand the mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide and its effects on the body. Overall, N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is a promising compound that has the potential to be used in a range of therapeutic applications.
合成法
The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using a process such as column chromatography. The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate its potential therapeutic uses. It has been found to have a range of effects on the body, including serotonin receptor agonism, which is believed to be responsible for its psychoactive properties. N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of anxiety, depression, and other mood disorders. It has also been investigated for its potential use in the treatment of obesity and other metabolic disorders.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-4-15(2)18(13-14)22-9-11-23(12-10-22)19(24)21-17-7-5-16(20)6-8-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVVWRJMBPLEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)



![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)





![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)
